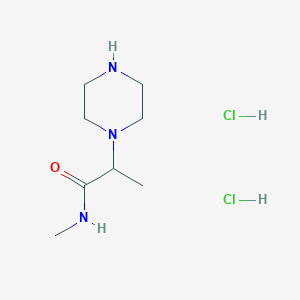
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride
説明
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, including antiviral, anti-inflammatory, and antitumor properties
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of N-methyl-2-piperazin-1-ylpropanamide with hydrochloric acid. The reaction typically involves heating the starting materials in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the replacement of functional groups within the compound are also possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism by which N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives such as N-methyl-5-(piperazin-1-yl)picolinamide hydrochloride and 2-methyl-1-(piperazin-1-yl)propan-1-one.
Uniqueness: The compound's specific structure and functional groups contribute to its distinct biological and chemical properties, making it suitable for certain applications where other piperazine derivatives may not be as effective.
生物活性
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
This compound is characterized by a piperazine ring, which is known for its diverse pharmacological properties. The specific structure allows for interactions with various biological targets, making it a subject of interest in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Piperazine derivatives, including this compound, have shown inhibitory effects on human acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that compounds with similar structures exhibit neuroprotective properties against oxidative stress. For instance, related piperazine compounds have demonstrated the ability to reduce damage in neuronal cell lines exposed to harmful agents like hydrogen peroxide .
- Antimicrobial Activity : Some piperazine derivatives have displayed antimicrobial properties, suggesting that this compound might also possess similar capabilities against bacterial strains .
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
- AChE Inhibition Assays : The compound has been tested for its ability to inhibit AChE, with results indicating significant inhibition at micromolar concentrations. This positions it as a candidate for further development as a treatment for cognitive disorders .
- Neuroprotective Assays : In studies involving PC12 cells, the compound exhibited a protective effect against oxidative damage, suggesting its potential role in neuroprotection and possibly in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the compound's efficacy:
Data Tables
特性
IUPAC Name |
N-methyl-2-piperazin-1-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-7(8(12)9-2)11-5-3-10-4-6-11;;/h7,10H,3-6H2,1-2H3,(H,9,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBYTERECIYTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















